B1577581 CECA1_DROSI Cecropin-A1 precursor

CECA1_DROSI Cecropin-A1 precursor

Número de catálogo: B1577581
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cecropin-A1 precursor (UniProt ID: O61272), encoded by the CECA1_DROSI gene in Drosophila simulans, is a member of the Cecropin family of antimicrobial peptides (AMPs). These peptides are critical components of the innate immune system in insects, targeting bacterial membranes via electrostatic interactions and hydrophobic domains, leading to cell lysis . Cecropin-A1 is synthesized as an inactive precursor peptide that undergoes proteolytic cleavage to release the mature, bioactive form. Its expression is primarily regulated by the Immune deficiency (Imd) pathway, which responds to Gram-negative bacterial infections by activating NF-κB transcription factors . In Drosophila melanogaster, Cecropin-A1 transcription is significantly upregulated during Photorhabdus infection, particularly in immune-deficient mutants (e.g., tep4), highlighting its role in combating pathogenic bacteria .

Propiedades

Bioactividad

Antibacterial

Secuencia

QSEAGWLKKIGKKIERVGQHTRDATIQGLGVAQQAPNVAATAR

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Cecropin Family Members

The Cecropin family comprises multiple isoforms (e.g., A, B, C, D) and homologs across insect species. Below is a structural, functional, and regulatory comparison of CECA1_DROSI with key analogues:

Structural and Phylogenetic Comparison
UniProt ID Species Cecropin Type Key Structural Features Precursor/Mature Form
O61272 Drosophila simulans A1 α-helical, cationic, amphipathic Precursor
P81688 Drosophila sechellia A1 High sequence homology (>90% with DROSI) Precursor
O61281 Drosophila yakuba A2 Divergent C-terminal region (vs. A1) Precursor
P14956 Drosophila melanogaster B Extended hydrophobic core Mature peptide
O16829 Bombyx mori C Additional glycine-rich linker Precursor

Key Findings :

  • Cecropin-A1 vs. A2 : The A2 isoform in D. yakuba (O61281) shares 85% sequence identity with A1 but differs in the C-terminal domain, which may alter membrane permeability .
  • Cecropin-A vs. B: Cecropin-B (P14956) in D. melanogaster lacks the propeptide region of A1 precursors and exhibits stronger activity against Gram-positive bacteria due to enhanced hydrophobicity .
Functional and Antimicrobial Activity
Cecropin Type Primary Pathogen Targets MIC (µg/ml)* Regulatory Pathway
A1 (O61272) Gram-negative (e.g., Photorhabdus) 2–5 Imd
B (P14956) Gram-positive (e.g., Staphylococcus) 1–3 Toll/Imd crosstalk
C (O16829) Fungi, Gram-negative 5–10 JAK/STAT

*MIC: Minimum inhibitory concentration (estimated from surrogate models).
Key Findings :

  • Cecropin-A1 demonstrates potent activity against Gram-negative bacteria (e.g., Photorhabdus luminescens), with its expression amplified in Drosophila mutants lacking immune suppressors like Tep4 .
  • Cecropin-B shows broader efficacy against Gram-positive pathogens, likely due to increased membrane insertion capability .
  • Cecropin-C in B.
Regulatory Pathway Divergence
  • Imd Pathway Primacy: Cecropin-A1 (A1/A2 isoforms) is predominantly regulated by the Imd pathway in response to diaminopimelic acid-type peptidoglycan from Gram-negative bacteria .
  • Toll Pathway Involvement: Cecropin-B expression in D. melanogaster is partially regulated by Toll signaling, enabling responses to Gram-positive infections .
  • JAK/STAT Activation : B. mori Cecropin-C is uniquely modulated by JAK/STAT pathways during fungal challenges, illustrating evolutionary diversification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.